Timosaponin B III
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Overview
Description
Timosaponin B III is a natural steroidal saponin primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Timosaponin B III can be synthesized through the biotransformation of its precursor compounds. One common method involves the use of β-glucosidase to hydrolyze timosaponin B II, resulting in the formation of this compound . The reaction conditions typically include an aqueous medium at a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from the rhizomes of Anemarrhena asphodeloides. The process includes steps such as drying, grinding, and solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Timosaponin B III undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds.
Deglycosylation: This process involves the removal of sugar moieties, often facilitated by enzymes like β-glucosidase.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride.
Deglycosylation: Enzymatic conditions using β-glucosidase in an aqueous medium.
Major Products
The major products formed from these reactions include various hydroxylated and deglycosylated derivatives, which may exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive saponins.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Exhibits anti-cancer, anti-inflammatory, and neuroprotective properties, making it a candidate for drug development.
Mechanism of Action
Timosaponin B III exerts its effects through multiple molecular targets and pathways. It modulates inflammatory cytokines, enhances brain-derived neurotrophic factor (BDNF) signaling, and influences synaptic plasticity. Additionally, it interacts with various receptors and enzymes, including acetylcholinesterase and cyclooxygenase-2, to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Timosaponin A III
- Timosaponin B II
- Mangiferin
Uniqueness
Timosaponin B III is unique due to its specific glycosidic structure and the presence of multiple hydroxyl groups, which contribute to its distinct pharmacological profile. Compared to timosaponin A III and timosaponin B II, this compound exhibits a broader range of biological activities and higher bioavailability .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21+,22-,23+,24-,25-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLIYKWVMBBFX-XNZAAYBPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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